6-Deoxy-L-galactonolactone

Catalog No.
S12793981
CAS No.
20031-16-7
M.F
C6H10O5
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Deoxy-L-galactonolactone

CAS Number

20031-16-7

Product Name

6-Deoxy-L-galactonolactone

IUPAC Name

3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-one

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3

InChI Key

VASLEPDZAKCNJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(C(=O)O1)O)O)O

6-Deoxy-L-galactonolactone is a sugar lactone with the molecular formula C₆H₁₀O₅. It is structurally characterized as a derivative of galactonic acid, specifically lacking a hydroxyl group at the sixth carbon position. This compound belongs to a class of molecules known as aldonolactones, which are cyclic esters derived from aldonic acids. The lactone form is typically more stable than its corresponding open-chain form and plays significant roles in various biochemical processes.

  • Oxidation: It can be oxidized to form 6-deoxy-L-galactonic acid, which can further participate in various biochemical pathways.
  • Reduction: The compound can undergo reduction reactions, typically yielding alcohol derivatives.
  • Substitution Reactions: It can react with nucleophiles, leading to the formation of various substituted derivatives, including alkyl esters and other functionalized compounds .

The biological activity of 6-deoxy-L-galactonolactone is primarily linked to its role as a precursor in metabolic pathways. It is involved in the biosynthesis of L-fucose, an important sugar in glycoproteins and glycolipids. The compound's derivatives may exhibit antimicrobial properties and have been studied for their potential health benefits, including antioxidant activities and roles in cellular signaling .

Several methods exist for synthesizing 6-deoxy-L-galactonolactone:

  • From Galactonic Acid: A common method involves the conversion of L-galactonic acid into its lactone form via dehydration or cyclization reactions.
  • From Pectin: Pectin can be hydrolyzed to yield galactonic acid, which can then be transformed into 6-deoxy-L-galactonolactone through specific chemical modifications .
  • Chemical Derivatization: Various chemical strategies can be employed to modify existing sugar derivatives to yield 6-deoxy-L-galactonolactone, including the use of protecting groups and subsequent deprotection steps .

6-Deoxy-L-galactonolactone has several applications:

  • Biochemical Research: It serves as an important intermediate in studies related to carbohydrate metabolism and enzyme mechanisms.
  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic applications due to their biological activities.
  • Food Industry: The compound may find applications as a food additive or preservative due to its potential antioxidant properties .

Interaction studies involving 6-deoxy-L-galactonolactone focus on its role in enzymatic reactions, particularly those catalyzed by aldono-lactone oxidoreductases. These enzymes facilitate the conversion of aldonolactones to ascorbic acid (vitamin C), highlighting the compound's importance in vitamin C biosynthesis pathways in plants and some microorganisms . Additionally, research into its interactions with other biomolecules can provide insights into its functional roles within biological systems.

Several compounds share structural similarities with 6-deoxy-L-galactonolactone, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
L-Galactono-1,4-lactoneContains a hydroxyl group at C-6Precursor to ascorbic acid
L-Fucono-1,4-lactoneContains a methyl group at C-5Involved in L-fucose metabolism
D-Glucono-1,4-lactoneSimilar lactonic structure but derived from D-gluconic acidPlays a role in energy metabolism
6-Deoxy-D-galactono-1,4-lactoneEpimer of 6-deoxy-L-galactonolactoneDifferences in biological activity

The uniqueness of 6-deoxy-L-galactonolactone lies in its specific configuration and role as a precursor for L-fucose synthesis, differentiating it from other similar compounds that may not participate directly in this metabolic pathway .

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

162.05282342 g/mol

Monoisotopic Mass

162.05282342 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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